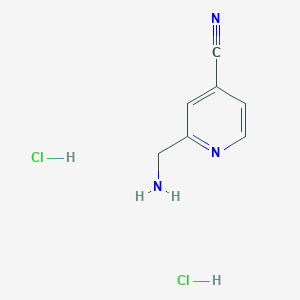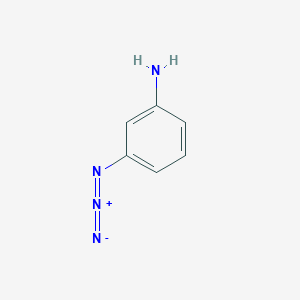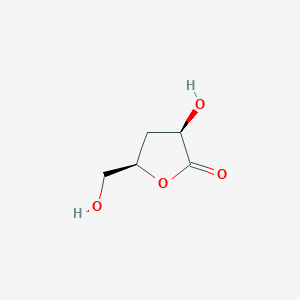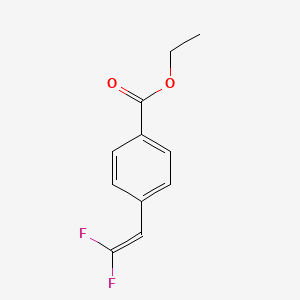
2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline (2-MIDQ) is an indole-containing heterocyclic compound, which has been widely studied for its potential applications in various scientific research fields. It has been identified as a promising candidate for drug synthesis, organic synthesis, and biochemical research.
Wissenschaftliche Forschungsanwendungen
2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline has been identified as a potential candidate for drug synthesis, organic synthesis, and biochemical research. It has been used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. It has also been used in the synthesis of organic compounds, such as dyes, surfactants, and polymers. Furthermore, it has been used in biochemical research for the study of enzyme inhibition, protein-protein interactions, and signal transduction pathways.
Wirkmechanismus
The mechanism of action of 2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline is not fully understood. However, it is believed to interact with a variety of proteins and enzymes in the cell, which results in changes in the biochemical and physiological processes in the cell. It has been suggested that this compound may interact with enzymes involved in the synthesis of DNA and RNA, as well as enzymes involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as to induce apoptosis in cancer cells. It has also been found to have anti-inflammatory and antioxidant effects. Furthermore, it has been found to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, as well as to modulate signal transduction pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline in lab experiments is that it is relatively stable and easy to synthesize. Furthermore, it has been found to have a variety of biochemical and physiological effects, which makes it a promising candidate for drug synthesis and biochemical research. However, there are some limitations to using this compound in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Furthermore, it can be toxic in high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a variety of potential future directions for 2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline research. For example, further studies could be conducted to investigate its mechanism of action and its potential therapeutic applications. Furthermore, further studies could be conducted to investigate its potential as a drug synthesis agent and its potential applications in organic synthesis. Additionally, further studies could be conducted to investigate its potential as an inhibitor of enzymes involved in the synthesis of DNA and RNA, as well as its potential as an inhibitor of signal transduction pathways. Finally, further studies could be conducted to investigate its potential as an antioxidant and its potential applications in the treatment of diseases.
Synthesemethoden
2-(7-methyl-1H-indol-3-yl)-3,4-dihydroquinazoline can be synthesized by a variety of methods, including condensation reaction, acid-catalyzed cyclization, and oxidation. The most common method is the condensation reaction between 7-methyl-1H-indole-3-carbaldehyde and formamide, which involves the formation of a Schiff base intermediate. This intermediate can then be cyclized using an acid catalyst to form the desired this compound product.
Eigenschaften
IUPAC Name |
2-(7-methyl-1H-indol-3-yl)-1,4-dihydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-11-5-4-7-13-14(10-18-16(11)13)17-19-9-12-6-2-3-8-15(12)20-17/h2-8,10,18H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZAKZGTYALOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)C3=NCC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B6599871.png)
![(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane](/img/structure/B6599876.png)
![rac-tert-butyl N-[(3R,4S)-1-benzyl-4-phenylpyrrolidin-3-yl]carbamate, trans](/img/structure/B6599880.png)


![2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid](/img/structure/B6599893.png)





